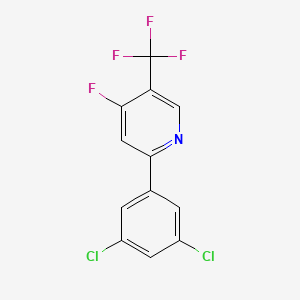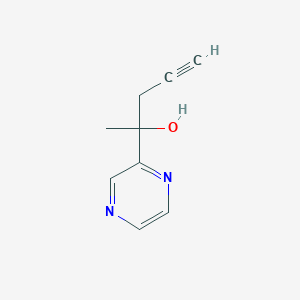
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine: is a synthetic porphyrin compound with the molecular formula C46H30N4O4 and a molecular weight of 702.75 g/mol . Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin is characterized by its two phenyl groups and two carboxyphenyl groups attached to the porphyrin ring, making it a versatile compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific steps include:
Condensation Reaction: Pyrrole and benzaldehyde derivatives are mixed in an acidic medium, such as trifluoroacetic acid, to form the porphyrinogen intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Substitution: The phenyl and carboxyphenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: DDQ, ferric chloride (FeCl3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like bromine (Br2), chlorine (Cl2)[][3]
Major Products:
Oxidation Products: Porphyrin dications
Reduction Products: Porphyrinogen
Substitution Products: Halogenated porphyrins[][3]
Scientific Research Applications
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives and metal-organic frameworks (MOFs).
Biology: Acts as a fluorescent probe for studying biological systems and as a photosensitizer in photodynamic therapy (PDT).
Medicine: Utilized in PDT for the treatment of certain cancers and skin diseases.
Industry: Employed in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can damage cellular components and lead to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved are primarily oxidative stress pathways .
Comparison with Similar Compounds
- 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- 5,10,15,20-Tetra(4-carboxyphenyl)porphine
- 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine derivatives with different metal centers (e.g., zinc, copper, iron)
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a building block for more complex structures .
Properties
Molecular Formula |
C46H30N4O4 |
|---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
4-[15-(4-carboxyphenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C46H30N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,(H,51,52)(H,53,54) |
InChI Key |
FXQQHUPTJQTFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)

![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)


